2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline
Description
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated secondary amine with the molecular formula C₈H₆F₅N (molecular weight: 211.12 g/mol). The compound features a 2,5-difluoro-substituted aniline core and a trifluoroethyl group attached to the amine nitrogen.
Properties
CAS No. |
1021124-74-2 |
|---|---|
Molecular Formula |
C8H6F5N |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6F5N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
AIDAREWGFCBDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Introduction of fluorine atoms onto the aniline ring.
- N-alkylation of the aniline nitrogen with a 2,2,2-trifluoroethyl moiety.
The fluorination pattern (2,5-difluoro substitution) is usually achieved by selective electrophilic fluorination or starting from appropriately substituted fluorinated aniline precursors. The N-(2,2,2-trifluoroethyl) group is introduced via nucleophilic substitution or reductive amination using trifluoroethylamine derivatives.
Direct N-Alkylation Using 2,2,2-Trifluoroethyl Halides or Sulfonates
One of the most reliable methods to prepare N-(2,2,2-trifluoroethyl)anilines involves alkylation of aniline derivatives with 2,2,2-trifluoroethyl electrophiles such as 2,2,2-trifluoroethyl methanesulfonate or 1,1,1-trifluoro-2-iodoethane.
Procedure example : A 3-aminobenzenethiol derivative reacted with 2,2,2-trifluoroethyl methanesulfonate in the presence of a base (potassium carbonate) and phase transfer catalyst (tetra-n-butylammonium bromide) in a solvent mixture of polyethylene glycol 400 and ethyl acetate at 60 °C for several hours yielded the corresponding trifluoroethylated aniline derivative with high yield (up to 89%).
Solvent systems : Mixtures of polar aprotic solvents (e.g., N-methylpyrrolidone, dimethylformamide) combined with ethers or esters (e.g., tetrahydrofuran, ethyl acetate) are preferred to optimize solubility and reaction kinetics.
| Parameter | Typical Range/Value |
|---|---|
| Base | Potassium carbonate |
| Catalyst | Tetra-n-butylammonium bromide |
| Solvent mixture | Polyethylene glycol 400 : Ethyl acetate (1:2) |
| Temperature | 60 °C |
| Reaction time | 9–10 hours |
| Yield | Up to 89% |
Nucleophilic Aromatic Substitution (SNAr) with 2,2,2-Trifluoroethylamine
Another approach involves nucleophilic aromatic substitution of halogenated fluorobenzenes with 2,2,2-trifluoroethylamine or its hydrochloride salt.
For example, 2,4-dinitrochlorobenzene reacted with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine in ethanol under elevated temperature (75 °C) for 48 hours gave N-substituted trifluoroethyl anilines in excellent yield (95%).
Subsequent regioselective reduction of nitro groups can be performed to obtain the desired fluorinated aniline derivatives.
| Parameter | Typical Range/Value |
|---|---|
| Starting material | Halogenated fluorobenzene (e.g., 2,4-dinitrochlorobenzene) |
| Nucleophile | 2,2,2-Trifluoroethylamine hydrochloride |
| Base | Triethylamine |
| Solvent | Ethanol |
| Temperature | 75 °C |
| Reaction time | 48 hours |
| Yield | Up to 95% |
Catalytic Hydrogenation and Reduction Steps
In some synthetic sequences, nitro-substituted intermediates are converted to the corresponding anilines by catalytic hydrogenation.
- Example: Hydrogenation of 4-(chlorodifluoromethoxy)nitrobenzene in the presence of a catalyst (e.g., Pd/C) at 30–45 °C and 2.0–3.0 MPa hydrogen pressure in solvents such as methanol, ethanol, or isopropanol yields the target aniline derivatives.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd/C or similar |
| Solvent | Methanol, ethanol, isopropanol |
| Temperature | 30–45 °C |
| Pressure | 2.0–3.0 MPa |
| Catalyst to substrate ratio | 0.04–0.05 : 1 |
| Yield | High (not specified) |
Photochemical and In Situ Methods
Recent advances include photo-on-demand in situ synthesis of N-substituted trifluoroethyl anilines using photochemical reactions of trifluoroethylene (TCE) with amines.
- For instance, photochemical reaction of TCE with the HCl salt of 2,2,2-trifluoroethylamine produced N-substituted trifluoroethyl anilines in good yield (71%).
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| N-alkylation with trifluoroethyl methanesulfonate | High yield, straightforward, scalable | Requires handling of reactive alkylating agents | Up to 89% |
| SNAr with 2,2,2-trifluoroethylamine hydrochloride | Excellent regioselectivity, high yield | Long reaction times, elevated temperature | Up to 95% |
| Catalytic hydrogenation | Efficient reduction step for nitro intermediates | Requires catalyst and pressure equipment | High, dependent on substrate |
| Photochemical synthesis | Mild conditions, on-demand synthesis | Specialized equipment, moderate yield | Around 71% |
Summary of Key Research Findings
The N-alkylation method using trifluoroethyl methanesulfonate in mixed solvents is a robust and scalable approach to introduce the trifluoroethyl group onto fluorinated anilines with yields up to 89%.
Nucleophilic aromatic substitution with 2,2,2-trifluoroethylamine hydrochloride provides a high-yield route (up to 95%) for preparing N-(2,2,2-trifluoroethyl)anilines from halogenated fluorobenzenes.
Catalytic hydrogenation is essential for converting nitro intermediates to the corresponding anilines under mild conditions, ensuring high purity of the final product.
Photochemical methods offer innovative alternatives for in situ synthesis with moderate yields, potentially useful for rapid screening and small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, including those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and functional groups of 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline with related compounds:
Electronic and Steric Effects
- Fluorine vs.
- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group in the target compound enhances lipophilicity and electron-withdrawing effects at the amine center, whereas trifluoromethyl groups (e.g., in the acetamide derivative) influence aromatic ring electronics .
- Chlorine vs. Fluorine : The dichlorophenyl derivative () has higher molecular weight and lipophilicity due to chlorine’s polarizability, which may affect bioavailability or toxicity profiles .
Research Findings and Trends
- Bioisosteric Potential: The trifluoroethyl group in the target compound serves as a bioisostere for carboxylates or other electron-deficient moieties, similar to trifluoromethyl groups in ’s acetamide .
- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability compared to chlorine, making the target compound more suitable for CNS-targeting drugs than the dichlorophenyl analogue .
- Thermal Properties : The nitroanilines in have documented melting points (e.g., 99–101°C for 2-fluoro-5-nitroaniline), while the target compound’s thermal data remains unreported .
Biological Activity
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound characterized by its unique molecular structure, which includes two fluorine atoms at the 2 and 5 positions of the aniline ring and a trifluoroethyl group attached to the nitrogen atom. This compound has garnered interest due to its potential biological activity, particularly in medicinal chemistry and drug development.
The molecular formula for this compound is C8H6F5N, with a molecular weight of approximately 211.13 g/mol. The presence of multiple fluorine atoms enhances its metabolic stability and bioactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals .
Fluorinated compounds like this compound often exhibit enhanced binding affinities to biological targets due to strong hydrogen bonding and electrostatic interactions. This property can modulate enzyme activity or receptor function, which is crucial for therapeutic applications .
Potential Applications
- Pharmaceuticals : The compound may be useful in drug development due to its potential as an enzyme inhibitor.
- Agrochemicals : Its unique structure may allow it to target specific biological pathways in pests or pathogens.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Similar fluorinated compounds have demonstrated efficacy in inhibiting enzymes associated with various diseases. For example, studies have shown that modifications in the aniline structure can enhance enzyme binding and activity modulation .
- Antiparasitic Activity : Research on related compounds has indicated potential antiparasitic effects. Modifications that improve solubility and metabolic stability are critical for enhancing efficacy against parasites .
- Fluorinated Drug Development : A review of fluorinated compounds highlights their role in developing new drugs with improved pharmacokinetic profiles. The incorporation of fluorine often leads to increased lipophilicity and metabolic stability .
Comparison of Fluorinated Anilines
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 1021124-74-2 | C8H6F5N | Potential enzyme inhibitor |
| 3,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline | 1021238-58-3 | C8H6F5N | Enzyme inhibition studies |
| 4-Fluoro-N-(trifluoroethyl)aniline | Not Available | C8H8F3N | Antiparasitic activity |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline, and how are yields optimized?
Answer:
The synthesis involves nucleophilic substitution of 2,5-difluoroaniline with 2,2,2-trifluoroethyl bromide. Key conditions include:
- Base Selection: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C achieves moderate yields (60–75%), while stronger bases like NaH risk side reactions (e.g., dehydrohalogenation) .
- Purification: Column chromatography (hexane/ethyl acetate gradient) removes unreacted aniline and alkylating agents.
- Yield Optimization: A 1:1.2 molar ratio (aniline:alkylating agent) and strict anhydrous conditions minimize byproducts. Parallel studies on analogous compounds show microwave-assisted synthesis reduces reaction time by 40% .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
- 19F NMR: Distinct signals for aromatic fluorines (δ -110 to -120 ppm) and the trifluoroethyl group (δ -70 to -75 ppm).
- 1H NMR: Aromatic protons appear as doublets (J = 8–10 Hz) between δ 6.5–7.5 ppm; the NH proton resonates as a broad singlet near δ 3.5 ppm.
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 225 [M]⁺ confirms molecular weight.
- FT-IR: Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3400 cm⁻¹) validate functional groups .
Advanced: How do fluorine substituents influence the compound’s pharmacokinetic and physicochemical properties?
Answer:
- Lipophilicity Enhancement: The trifluoroethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (assessed via PAMPA assays) .
- Metabolic Stability: Fluorine’s electron-withdrawing effect reduces oxidative metabolism in liver microsomes, extending half-life (t₁/₂ > 6 hours in murine models).
- Protein Binding: Fluorine’s steric and electronic effects alter binding to serum albumin (Kd = 12 µM vs. 45 µM for non-fluorinated analogs) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for fluorinated aniline derivatives?
Answer:
- Standardized Assays: Use identical cell lines (e.g., HEK293T) and serum-free media to eliminate variability .
- Purity Validation: HPLC (≥98% purity) and elemental analysis ensure consistency. Impurities >2% (e.g., unreacted aniline) may skew IC₅₀ values by 10–50% .
- Comparative Docking Studies: Align structural data (e.g., Protein Data Bank) to identify binding pose variations caused by fluorine’s stereoelectronic effects .
Advanced: What computational strategies predict the regioselectivity of electrophilic substitution in this compound?
Answer:
- DFT Calculations: Fukui indices (B3LYP/6-31G*) indicate higher reactivity at the para position relative to the NH group.
- Molecular Dynamics: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states for nitration or halogenation.
- Database Mining: Cambridge Structural Database (CSD) analysis of similar compounds reveals meta-substitution is disfavored due to steric hindrance from the trifluoroethyl group .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage: Under argon at -20°C to prevent oxidation.
- Degradation Monitoring: Accelerated stability studies (40°C, 75% RH) over 4 weeks show <5% degradation via HPLC.
- Light Sensitivity: UV-Vis analysis confirms photodegradation (λmax = 254 nm) generates nitroso derivatives; amber vials are recommended .
Advanced: How can researchers design fluorinated analogs to improve target selectivity?
Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding to kinase targets (e.g., JAK3).
- Isosteric Replacement: Replace trifluoroethyl with pentafluorosulfanyl (-SF₅) to modulate π-π stacking interactions.
- Crystallography: Co-crystallize with target proteins (e.g., cytochrome P450) to map fluorine’s role in hydrogen-bonding networks .
Advanced: What experimental protocols validate the compound’s role in catalytic cross-coupling reactions?
Answer:
- Palladium-Catalyzed Coupling: Use Pd(OAc)₂/XPhos in toluene at 100°C to couple with arylboronic acids (yields: 70–85%). Monitor reaction progress via TLC (Rf = 0.3 in 4:1 hexane/EtOAc).
- Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O) and kinetic isotope effects (KIE) identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
